2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It has garnered interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential pharmacological activities, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-A]azepine
- 3-Hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine
Uniqueness
2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of a methyl group at the 2-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C7H12N4/c1-6-9-7-5-8-3-2-4-11(7)10-6/h8H,2-5H2,1H3 |
InChI Key |
DYKDWNNQAMCWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCNCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.